Technical Guide: PTC-510 TFA Salt (CAS 865531-74-4)
Technical Guide: PTC-510 TFA Salt (CAS 865531-74-4)
This is an in-depth technical guide for PTC-510 (TFA Salt) , a specialized small molecule inhibitor used in oncology research.
Selective Inhibitor of Stress-Induced VEGF mRNA Translation
Part 1: Executive Summary & Chemical Profile
PTC-510 is a highly selective, orally bioavailable small molecule that inhibits the production of Vascular Endothelial Growth Factor (VEGF) at the post-transcriptional level. Unlike tyrosine kinase inhibitors (TKIs) that block the VEGF receptor (VEGFR) activity, PTC-510 targets the 5'- and 3'-Untranslated Regions (UTRs) of VEGF mRNA. This mechanism allows it to selectively inhibit VEGF protein synthesis under stress conditions—specifically hypoxia —without affecting constitutive VEGF levels in normal tissues or general protein synthesis.
This compound was identified using the GEMS™ (Gene Expression Modulation by Small molecules) phenotypic screening platform and represents a "upstream" approach to anti-angiogenesis, distinct from downstream receptor blockade.
Physicochemical Properties
| Property | Detail |
| Compound Name | PTC-510 (TFA Salt) |
| CAS Number | 865531-74-4 |
| Chemical Formula | C₂₆H₂₆BrN₃O₂S[1] · xCF₃COOH (Salt form) |
| Molecular Weight | ~524.47 g/mol (Free Base) + [114.02 × stoichiometry of TFA] |
| Solubility | DMSO: >20 mg/mL (Soluble)Water: Insoluble (requires vehicle for aqueous formulation) |
| Appearance | Off-white to pale yellow solid |
| Storage | -20°C (Desiccated); Protect from light. |
| Stability | Stable in DMSO at -20°C for >6 months. Avoid repeated freeze-thaw cycles. |
Chemical Structure Visualization
Figure 1: Structural deconstruction of PTC-510. The thioxo-imidazolidinone core scaffolds three distinct moieties responsible for its high affinity to the VEGF mRNA regulatory complex.
Part 2: Mechanism of Action (MOA)
The "Upstream" Inhibition Paradigm
Standard anti-angiogenic therapies (e.g., Sunitinib, Bevacizumab) act extracellularly or at the receptor level. PTC-510 acts intracellularly by modulating the translation of VEGF mRNA.
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Hypoxia Induction: In the hypoxic tumor microenvironment, HIF-1α stabilizes and transcribes VEGF mRNA.
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UTR Binding: The VEGF mRNA contains specific regulatory elements in its 5' and 3' UTRs. Under stress, these elements recruit specific RNA-binding proteins (RBPs) to facilitate rapid translation.
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PTC-510 Intervention: PTC-510 binds to the ribosome-nascent chain complex or the specific RBP-mRNA complex associated with the VEGF UTR.
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Translation Blockade: This binding prevents the ribosome from processing the VEGF mRNA, effectively silencing VEGF protein production before it is secreted.
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Selectivity: Because this mechanism relies on stress-induced UTR elements, PTC-510 has minimal impact on VEGF production in normoxic (healthy) tissues.
Signaling Pathway Diagram
Figure 2: Mechanism of Action. PTC-510 intercepts the angiogenic signal at the translational level, specifically blocking the conversion of stress-induced VEGF mRNA into protein.
Part 3: Experimental Protocols
A. In Vitro: Determining Translational Selectivity
Goal: Demonstrate that PTC-510 inhibits VEGF protein levels without reducing VEGF mRNA levels (proving translational vs. transcriptional inhibition).
Reagents:
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Cell Line: HeLa or HT1080 (Human Fibrosarcoma).[2]
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Hypoxia Mimetic: Cobalt Chloride (CoCl₂) or 1% O₂ Incubator.
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Vehicle: DMSO (Final concentration <0.1%).
Protocol:
-
Seeding: Plate HT1080 cells at
cells/well in 24-well plates. Allow adherence overnight. -
Treatment:
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Prepare PTC-510 serial dilutions in DMSO.
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Add to cells (0.1 nM – 1000 nM range).
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Control: DMSO only.
-
-
Induction: Immediately place cells in a hypoxia chamber (1% O₂) or add CoCl₂ (100 µM) to mimic hypoxia. Incubate for 24 hours .
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Harvesting:
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Supernatant: Collect for VEGF ELISA (Quantikine® or similar).
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Lysate: Extract RNA for RT-qPCR .
-
-
Analysis:
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ELISA: Plot [VEGF Protein] vs. Log[PTC-510]. Calculate IC₅₀ (Expected: ~10–50 nM).
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qPCR: Verify that VEGF mRNA levels remain high (induced by hypoxia) despite protein reduction.
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B. In Vivo: Tumor Xenograft Efficacy
Goal: Assess anti-tumor efficacy via oral administration.[2][3]
Formulation (Oral Vehicle):
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Preferred: 5% DMSO + 95% PEG300 (Polyethylene Glycol 300).
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Alternative: 0.5% Hydroxypropyl methylcellulose (HPMC) + 0.2% Tween 80 in water.
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Note: The TFA salt is acidic; check pH of formulation and buffer if necessary to avoid gastric irritation, though PEG300 usually buffers well.
Protocol:
-
Tumor Induction: Inoculate
HT1080 cells subcutaneously into the flank of athymic nude mice. -
Staging: Allow tumors to reach ~100–150 mm³.
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Randomization: Group mice (n=8-10) into:
-
Vehicle Control (BID).
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PTC-510 Low Dose (10 mg/kg, BID).
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PTC-510 High Dose (50 mg/kg, BID).
-
-
Dosing: Administer via oral gavage (p.o.) twice daily for 2–4 weeks.
-
Monitoring: Measure tumor volume (
) every 3 days. -
Endpoint: Harvest tumors. Homogenize a portion to measure intratumoral VEGF levels via ELISA to confirm pharmacodynamic target engagement.
Experimental Workflow Diagram
Figure 3: In vitro validation workflow. The critical success criterion is the decoupling of mRNA abundance from protein abundance.
Part 4: Critical Distinctions & Safety
Differentiation from Other "510" Compounds
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NOT AMG 510 (Sotorasib): AMG 510 is a KRAS G12C inhibitor.[4][5] PTC-510 has no activity against KRAS.
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NOT PTC596 (Unesbulin): PTC596 is a BMI1 inhibitor targeting cancer stem cells. PTC-510 targets VEGF translation.
Handling & Safety (SDS Summary)
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Hazard: The TFA salt moiety makes the compound acidic and potentially corrosive to mucous membranes in pure powder form.
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PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood.
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First Aid: In case of contact, flush with water for 15 minutes.
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Disposal: Dispose of as hazardous chemical waste (halogenated organic).
References
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Discovery of PTC-510: Weetall, M., et al. (2016).[3] "Discovery of Novel Small Molecule Inhibitors of VEGF Expression in Tumor Cells Using a Cell-Based High Throughput Screening Platform." PLOS ONE, 11(12): e0168055.
- GEMS™ Platform Mechanism: Trotta, C. R., et al. (2012). "Post-transcriptional regulation of gene expression as a therapeutic approach.
-
VEGF UTR Biology: Levy, A. P., et al. (1996). "Post-transcriptional regulation of vascular endothelial growth factor messenger RNA." Journal of Biological Chemistry, 271(5), 2746-2753.
Sources
- 1. ebiohippo.com [ebiohippo.com]
- 2. Discovery of Novel Small Molecule Inhibitors of VEGF Expression in Tumor Cells Using a Cell-Based High Throughput Screening Platform | PLOS One [journals.plos.org]
- 3. Discovery of Novel Small Molecule Inhibitors of VEGF Expression in Tumor Cells Using a Cell-Based High Throughput Screening Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
